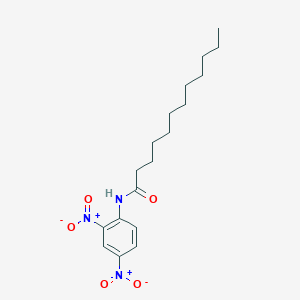

Dodecanamide, N-(2,4-dinitrophenyl)-

Description

"Dodecanamide, N-(2,4-dinitrophenyl)-" is a synthetic amide derivative characterized by a dodecanamide backbone (12-carbon chain) and a 2,4-dinitrophenyl (DNP) substituent. This compound is primarily used in biochemical studies, particularly in enzyme inhibition and fluorescence-based assays, due to the electron-withdrawing properties of the DNP group, which enhance reactivity and stability . Its synthesis involves coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), yielding high-purity products (e.g., 95% yield for related intermediates) .

Properties

CAS No. |

560092-15-1 |

|---|---|

Molecular Formula |

C18H27N3O5 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

N-(2,4-dinitrophenyl)dodecanamide |

InChI |

InChI=1S/C18H27N3O5/c1-2-3-4-5-6-7-8-9-10-11-18(22)19-16-13-12-15(20(23)24)14-17(16)21(25)26/h12-14H,2-11H2,1H3,(H,19,22) |

InChI Key |

KVBKMAIHFMDDHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-(2,4-dinitrophenyl)- typically involves the reaction of dodecanamide with 2,4-dinitrofluorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of Dodecanamide, N-(2,4-dinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Solvents: Dimethylformamide (DMF), ethanol, water.

Major Products Formed

Reduction: Formation of dodecanamide, N-(2,4-diaminophenyl)-.

Substitution: Formation of various substituted dodecanamides depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives of dodecanamide.

Scientific Research Applications

Dodecanamide, N-(2,4-dinitrophenyl)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool in studying biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dodecanamide, N-(2,4-dinitrophenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of the dinitrophenyl group allows it to form strong interactions with target molecules, leading to changes in their function and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with DNP Groups

N-(2,4-Dinitrophenyl) Amino Acids

- N-(2,4-Dinitrophenyl)-L-serine (CAS 1655-64-7): Melting point: 177°C; pKa: 3.15; solubility in ethanol . Used in chiral derivatization due to stereospecific interactions.

- N-(2,4-Dinitrophenyl)-L-proline (CAS 1655-55-6): Lower melting point (140°C) and solubility in ethanol; pKa: 3.66 . The proline ring introduces conformational rigidity, altering binding affinity compared to linear amides.

- N-(2,4-Dinitrophenyl)glycine (CAS 1084-76-0):

Other DNP-Modified Amides

- Methanesulfonamide, N-(2,4-dinitrophenyl)- (CAS 52960-15-3):

- N-{4-ethoxy-2-nitrophenyl}dodecanamide (CAS 438456-09-8):

Comparative Physicochemical Properties

Reactivity and Kinetic Behavior

- Dodecanamide derivatives exhibit pseudo-first-order kinetics in reactions with hydrazine, with rate constants influenced by the leaving group’s electronegativity (e.g., –SO2Ph vs. –OPh) .

Synthetic Efficiency :

Key Differentiators and Challenges

- Steric Effects : The dodecanamide chain increases steric bulk, limiting applications in tight-binding enzyme sites but improving stability in lipid-rich environments .

- Electronic Effects: The 2,4-dinitro substitution provides stronger electron-withdrawing effects than mono-nitro or methoxy groups, accelerating reactions like nucleophilic aromatic substitution .

- Safety: DNP-containing compounds are classified as hazardous (WGK Germany: 3; Hazard Class 4.1), requiring careful handling compared to non-nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.